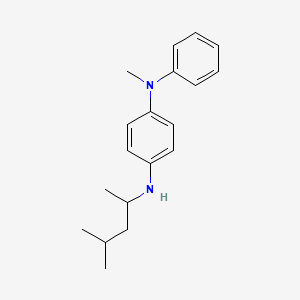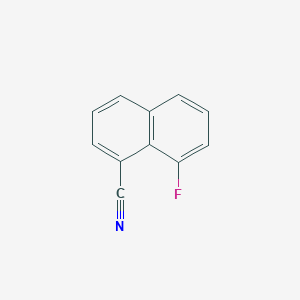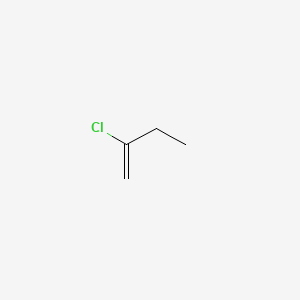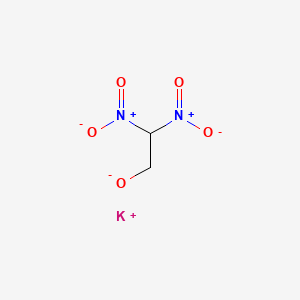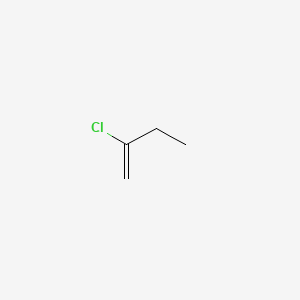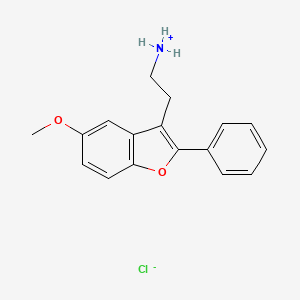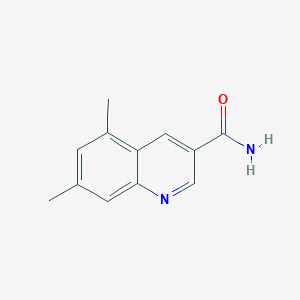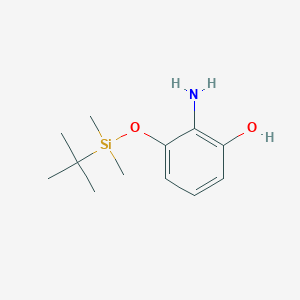
2-Amino-3-((tert-butyldimethylsilyl)oxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-((tert-butyldimethylsilyl)oxy)phenol is an organosilicon compound with the molecular formula C12H21NO2Si. It is a derivative of phenol, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is used in various chemical reactions and has applications in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-((tert-butyldimethylsilyl)oxy)phenol typically involves the protection of the hydroxyl group of 2-amino-3-hydroxyphenol using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole or N-methylimidazole in a solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are generally mild, with temperatures ranging from 24°C to 40°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
2-Amino-3-((tert-butyldimethylsilyl)oxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield the corresponding alcohols.
科学的研究の応用
2-Amino-3-((tert-butyldimethylsilyl)oxy)phenol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-3-((tert-butyldimethylsilyl)oxy)phenol involves the protection of hydroxyl groups through the formation of a stable silyl ether. The tert-butyldimethylsilyl group provides steric hindrance, making the protected hydroxyl group less reactive under various conditions. This stability is crucial for multi-step synthetic processes where selective deprotection is required .
類似化合物との比較
Similar Compounds
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
- (tert-Butyldimethylsilyloxy)acetaldehyde
- Dimethyl ((3-((tert-butyldimethylsilyl)oxy)phenyl)(methoxy)methyl)phosphonate
Uniqueness
2-Amino-3-((tert-butyldimethylsilyl)oxy)phenol is unique due to its specific structure, which combines an amino group and a silyl-protected hydroxyl group on a phenol ring. This combination allows for selective reactions and protection strategies in complex synthetic routes, making it a valuable compound in organic synthesis.
特性
分子式 |
C12H21NO2Si |
|---|---|
分子量 |
239.39 g/mol |
IUPAC名 |
2-amino-3-[tert-butyl(dimethyl)silyl]oxyphenol |
InChI |
InChI=1S/C12H21NO2Si/c1-12(2,3)16(4,5)15-10-8-6-7-9(14)11(10)13/h6-8,14H,13H2,1-5H3 |
InChIキー |
GBCIZMWBYLTKGO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


